molecular formula C24H19N3O2 B6511963 6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932463-97-3

6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6511963
CAS No.: 932463-97-3
M. Wt: 381.4 g/mol
InChI Key: LFTVPVXSRVHFTK-UHFFFAOYSA-N
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Description

6-Methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazoloquinoline core with methoxy groups at positions 6 and 1-(4-methoxyphenyl), along with a phenyl substituent at position 2. This structure is part of a broader class of pyrazoloquinolines known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Its synthesis typically involves multi-step reactions starting from chlorinated quinoline precursors, as seen in related pyrazolo[4,3-c]quinoline derivatives .

Properties

IUPAC Name

6-methoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-28-18-13-11-17(12-14-18)27-24-19-9-6-10-21(29-2)23(19)25-15-20(24)22(26-27)16-7-4-3-5-8-16/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTVPVXSRVHFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Core Structure Substituents (Positions) Key Physicochemical Properties
Target Compound Pyrazolo[4,3-c]quinoline 6-OCH₃, 1-(4-OCH₃Ph), 3-Ph High electron density (methoxy donors)
F7 () Pyrazolo[3,4-b]quinoline 6-OCH₃, 1-Ph, 3-isoPr, 4-(4-FPh) Lower solubility (fluorine, isopropyl)
3-(4-Methylphenyl)-1-phenyl analog () Pyrazolo[4,3-c]quinoline 3-(4-MePh), 1-Ph Increased lipophilicity (methyl)
8-Bromo-1-(4-tert-butylphenyl) analog () Pyrazolo[4,3-c]quinoline 8-Br, 1-(4-t-BuPh), 3-Ph Higher molecular weight (Br, t-Bu)
4-Chloro-6-methoxy-3-methyl analog () Pyrazolo[3,4-b]quinoline 4-Cl, 6-OCH₃, 3-Me Reduced thermal stability (Cl, Me)

Key Observations :

  • Lipophilicity : Methyl or tert-butyl substituents () increase hydrophobicity, whereas methoxy groups balance solubility and membrane permeability .
  • Thermal Stability : Halogenated derivatives (e.g., 4-Cl in ) may exhibit higher melting points but lower thermal stability due to steric and electronic effects .
Anti-Inflammatory Activity
  • Quinoline Derivatives (): Compounds with 6-methoxy and 4-chlorophenyl groups (e.g., compound 1) inhibit COX-2 (IC₅₀ = 0.26 µM), indicating that methoxy substituents may enhance selectivity .
  • Halogenated Analogs : Derivatives with chloro or fluoro groups (e.g., ) often show potent activity but may have higher toxicity profiles compared to methoxy-substituted compounds .
Antimicrobial and Diuretic Activity
  • 6-Methoxy-1-Phenyl Pyrazoloquinoline (): Exhibits significant antimicrobial and diuretic activities, suggesting that the target compound’s methoxy groups could confer similar properties .

Optical and Electronic Properties

  • UV-Vis Absorption: Methoxy groups in 4-methoxyquinoline derivatives () show intense π-π* transitions near 340 nm. The target compound’s dual methoxy groups likely amplify this effect, enhancing photostability compared to chloro- or fluoro-substituted analogs .
  • Charge Transfer : The 4-methoxyphenyl group may contribute to intramolecular charge transfer, a feature exploited in optoelectronic applications .

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